PEG Spacer Length: PEG10 vs. PEG4 vs. PEG8 — Quantified Impact on Spatial Reach and Steric Accessibility
The 10-unit PEG spacer in the target compound provides an extended spatial reach that differentiates it from shorter PEG analogs. Fmoc-NH-PEG10-CH2COOH contains 10 ethylene glycol repeat units (molecular weight 737.84 g/mol), compared to 4 units (molecular weight 473.52 g/mol) for Fmoc-NH-PEG4-CH2COOH and 8 units (molecular weight 649.31 g/mol) for Fmoc-NH-PEG8-CH2COOH [1]. In PROTAC ternary complex formation, linker length directly correlates with the ability to span the distance between the E3 ligase-binding moiety and the target protein-binding warhead; PEG linkers shorter than 8–10 units frequently fail to achieve productive ternary complex geometry . Longer PEG chains (MW > 1000, corresponding to ~29 ethyleneoxy units) have been demonstrated to enable solid-phase synthesis of peptide–PEG–folate conjugates with defined molecular weight, while shorter commercial polydisperse polymers produce heterogeneous products [2].
| Evidence Dimension | PEG spacer length (ethylene glycol repeat units) and molecular weight |
|---|---|
| Target Compound Data | PEG10: 10 units, MW 737.84 g/mol |
| Comparator Or Baseline | PEG4: 4 units, MW 473.52 g/mol; PEG8: 8 units, MW 649.31 g/mol |
| Quantified Difference | Target compound provides +6 additional units vs PEG4; +2 additional units vs PEG8 |
| Conditions | Molecular formula comparison from supplier technical datasheets; PROTAC ternary complex formation inferred from linker design principles |
Why This Matters
Procurement of the correct PEG spacer length avoids failed ternary complex formation in PROTAC development and ensures adequate spatial separation in peptide conjugates.
- [1] Cenmed. Fmoc-NH-PEG4-CH2COOH. Specification Sheet. C09-1131-665. View Source
- [2] Bourel-Bonnet L, et al. Long Functionalized Poly(ethylene glycol)s of Defined Molecular Weight. Bioconjugate Chem. 2008;19(4). View Source
